molecular formula C8H8N2O2 B13326930 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 99584-11-9

7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13326930
CAS No.: 99584-11-9
M. Wt: 164.16 g/mol
InChI Key: SHMJLEVDCHNJNS-UHFFFAOYSA-N
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Description

7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-aminophenol with phosgene or its derivatives to form the benzoxazolone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one: Similar structure but contains sulfur instead of oxygen.

    7-Amino-3-methyl-2,3-dihydro-1,3-benzimidazol-2-one: Contains an additional nitrogen atom in the ring.

Uniqueness

7-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of both nitrogen and oxygen in its ring structure, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

99584-11-9

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

7-amino-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H8N2O2/c1-10-6-4-2-3-5(9)7(6)12-8(10)11/h2-4H,9H2,1H3

InChI Key

SHMJLEVDCHNJNS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2OC1=O)N

Origin of Product

United States

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